(3beta,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-ol
CAS No.: 65429-25-6
Cat. No.: VC0138960
Molecular Formula: C31H58O3Si2
Molecular Weight: 534.972
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65429-25-6 |
|---|---|
| Molecular Formula | C31H58O3Si2 |
| Molecular Weight | 534.972 |
| IUPAC Name | (3S,8R,9S,10R,13S,14S,15S,17S)-15,17-bis[[tert-butyl(dimethyl)silyl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
| Standard InChI | InChI=1S/C31H58O3Si2/c1-28(2,3)35(9,10)33-25-20-26(34-36(11,12)29(4,5)6)31(8)18-16-24-23(27(25)31)14-13-21-19-22(32)15-17-30(21,24)7/h13,22-27,32H,14-20H2,1-12H3/t22-,23+,24-,25-,26-,27+,30-,31+/m0/s1 |
| Standard InChI Key | QREAEZONYVKIGK-CAJZEXQTSA-N |
| SMILES | CC12CCC(CC1=CCC3C2CCC4(C3C(CC4O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C)O |
Introduction
Chemical Identity and Classification
(3beta,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-ol is a modified steroid belonging to the androstane family. It features tert-butyldimethylsilyl (TBDMS) protecting groups at the 15 and 17 positions, with a hydroxyl group at the 3-beta position. This compound represents an important intermediate in steroid chemistry, particularly in the synthesis of bioactive compounds.
Identification Data
The compound's essential identification parameters are summarized in Table 1.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| CAS No. | 65429-25-6 |
| Molecular Formula | C31H58O3Si2 |
| Molecular Weight | 534.972 g/mol |
| IUPAC Name | (3S,8R,9S,10R,13S,14S,15S,17S)-15,17-bis[[tert-butyl(dimethyl)silyl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
| Standard InChI | InChI=1S/C31H58O3Si2/c1-28(2,3)35(9,10)33-25-20-26(34-36(11,12)29(4,5)6)31(8)18-16-24-23(27(25)31)14-13-21-19-22(32)15-17-30(21,24)7/h13,22-27,32H,14-20H2,1-12H3/t22-,23+,24-,25-,26-,27+,30-,31+/m0/s1 |
| Standard InChIKey | QREAEZONYVKIGK-CAJZEXQTSA-N |
| SMILES | CC12CCC(CC1=CCC3C2CCC4(C3C(CC4OSi(C)C(C)(C)C)OSi(C)C(C)(C)C)C)O |
Structural Characteristics
The compound is built on the androst-5-ene skeleton, featuring a double bond between C-5 and C-6. Its distinguishing structural features include:
Key Structural Elements
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A hydroxyl group at the C-3 position in the beta orientation
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TBDMS protecting groups at both C-15 and C-17 positions
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The characteristic steroid four-ring system (A, B, C, and D rings)
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A double bond between C-5 and C-6 in the B ring
The presence of TBDMS protecting groups is particularly significant as they provide selective protection of the hydroxyl groups at positions 15 and 17, allowing for further chemical modifications at other positions, especially at the C-3 hydroxyl group.
Synthesis Methods
Several approaches exist for synthesizing (3beta,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-ol, primarily involving the protection of hydroxyl groups in precursor steroids.
General Synthetic Pathway
The synthesis typically involves these key steps:
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Starting with an appropriate androst-5-ene derivative containing hydroxyl groups at positions 3, 15, and 17
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Selective protection of the hydroxyl groups at positions 15 and 17 using tert-butyldimethylsilyl chloride (TBDMSCl)
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Purification of the resulting protected steroid
Protection Reaction Details
The protection of hydroxyl groups with TBDMS typically proceeds under the following conditions:
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Reaction of the precursor steroid with TBDMSCl
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Use of imidazole as a proton abstractor
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DMF (dimethylformamide) as the solvent
This approach allows for the selective protection of the 15 and 17 hydroxyl groups while maintaining the hydroxyl group at the C-3 position for further modifications.
Chemical Reactivity
The compound exhibits several characteristic reactions typical of protected steroids, particularly focusing on the reactive hydroxyl group at C-3.
Common Reactions
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Oxidation: The 3-beta-hydroxyl group can be oxidized to form a ketone, which is a common transformation in steroid chemistry
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Esterification: Formation of esters at the C-3 position through reaction with acid chlorides or anhydrides
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Etherification: Formation of ethers at the C-3 position
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Silylation: Further protection of the C-3 hydroxyl with silyl groups for complete protection of all hydroxyl groups
Stability of TBDMS Groups
The TBDMS protecting groups exhibit specific stability characteristics:
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Stable under basic conditions, unlike benzoyl protecting groups
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Can be selectively removed using mild acidic conditions (e.g., 20% ethanolic-HCl)
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More stable than trimethylsilyl (TMS) protecting groups
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Resistant to nucleophilic reagents under controlled conditions
Analytical Methods for Characterization
Various analytical techniques are employed for the characterization and analysis of (3beta,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-ol.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is one of the primary techniques for analyzing this compound, particularly when studying its transformation or metabolism. The compound's retention indices and mass spectral fragmentation patterns provide valuable identification parameters .
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for structural confirmation, with key diagnostic signals:
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¹H NMR: Distinctive signals for the methyl groups of the TBDMS moieties and the proton at C-3
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¹³C NMR: Characteristic signals for the carbon atoms at positions C-3, C-15, and C-17, as well as the TBDMS carbon atoms
Mass Spectrometry Fragmentation
The compound undergoes characteristic fragmentation in mass spectrometry:
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Loss of methyl groups from TBDMS ([M-CH₃]⁺)
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Loss of TBDMSOH fragments
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Formation of characteristic fragment ions that can be used for identification
Research Applications
(3beta,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-ol has significant applications in various research fields.
Synthetic Intermediate
Its primary use is as a synthetic intermediate in the preparation of various steroid derivatives, particularly those requiring selective modification at the C-3 position while keeping the 15 and 17 positions protected.
Pharmaceutical Research
The compound serves as an important precursor in the synthesis of pharmaceutically active steroids, including:
-
Potential treatments for androgen-responsive conditions
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Development of steroid-based drugs for various therapeutic applications
Analytical Standards
It is used as an analytical standard in the development and validation of methods for steroid analysis, particularly in:
Related Compounds and Derivatives
Several compounds are structurally related to (3beta,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-ol, forming an important family of protected steroids.
Key Derivatives
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(3beta,15alpha,17beta)-15,17-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]androst-5-en-3-ol Acetate: The acetate derivative at the C-3 position (CAS No.: 65429-24-5)
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Androst-5-en-3β-ol: The unprotected parent compound without TBDMS groups (CAS No.: 1476-64-8)
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3β-(Trimethylsiloxy)androst-5-ene: A variant with trimethylsilyl (TMS) protection at position C-3 only (CAS No.: 49774-79-0)
Comparative Properties
Table 2: Comparison of (3beta,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-ol with Related Compounds
| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| (3beta,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-ol | 65429-25-6 | C31H58O3Si2 | 534.972 | TBDMS protection at C-15 and C-17 |
| (3beta,15alpha,17beta)-15,17-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]androst-5-en-3-ol Acetate | 65429-24-5 | C33H60O4Si2 | 577.0 | Acetate group at C-3 |
| Androst-5-en-3β-ol | 1476-64-8 | C19H30O | 274.4 | No protecting groups |
| 3β-(Trimethylsiloxy)androst-5-ene | 49774-79-0 | C22H38OSi | 346.6 | TMS protection only at C-3 |
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